Tris(2-(2-methoxyethoxy)ethyl)amine

Übersicht

Beschreibung

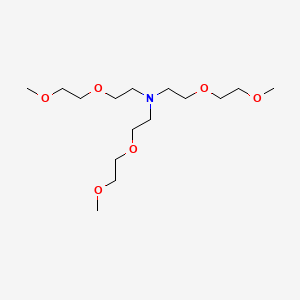

Tris(2-(2-methoxyethoxy)ethyl)amine (CAS 70384-51-9), also known as TDA-1, is a tertiary amine with a branched structure featuring three 2-(2-methoxyethoxy)ethyl groups attached to a central nitrogen atom . Its molecular formula is C₁₅H₃₃NO₆, and it has a molecular weight of 323.43 g/mol. The compound is a pale yellow to brown liquid at room temperature, soluble in water, alcohols, ethers, and most organic solvents . Key applications include its use as a phase-transfer catalyst in organic synthesis and coordination chemistry, particularly in stabilizing metal complexes and enhancing reaction efficiency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(2-(2-methoxyethoxy)ethyl)amine is prepared by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, ensuring consistency and efficiency. The use of Raney nickel as a catalyst is crucial in this process to achieve the desired yield and purity.

Analyse Chemischer Reaktionen

Method 1: Alkylation of Triethanolamine Borate

Reagents :

- Triethanolamine borate

- 2-Chloroethyl methyl ether

- Tetrabutylammonium bromide (catalyst)

- Potassium hydroxide (base)

- Dimethyl sulfoxide (DMSO) solvent

Conditions :

- Temperature: 60–120°C

- Atmosphere: Nitrogen

- Reaction Time: 5–6 hours

Outcome :

- Yield: 86.3%

- Purity: 99.4% (via HNMR)

- Key Step: Nucleophilic substitution under phase-transfer conditions .

Method 2: Reductive Amination

Reagents :

- 2-(2-Methoxyethoxy)ethanol

- Ammonia gas

- Hydrogen gas

- Raney nickel (catalyst)

Conditions :

- High-pressure autoclave

- Catalytic hydrogenation

Outcome :

Comparison of Methods :

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | Raney nickel |

| Solvent | DMSO | Not specified |

| Yield | 86.3% | Not reported |

| Scalability | Large-scale feasible | Requires autoclave |

Oxidation of Arylmethanols

Reaction :

- Substrates: Benzyl alcohol derivatives

- Oxidizing Agent: KMnO₄ or OsO₄

- Role of TDA-1: Stabilizes permanganate ions in organic solvents.

Example :

- Oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzoic acid

- Yield: >90% (GC analysis)

- Conditions: CH₂Cl₂/H₂O, room temperature .

Glycosylation Reactions

Application : Synthesis of 2′-deoxyribonucleosides

- Substrates: 2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

- Role of TDA-1: Facilitates nucleophilic substitution by deprotonating glycosyl acceptors.

- Outcome: Stereoselective formation of β-anomers .

Coordination Chemistry

TDA-1 acts as a flexible ligand for f-block metals, forming stable complexes:

Lanthanide Complexes

Example : [Eu(TDA-1)(NO₃)₃]

- Structure: Encapsulated Eu³⁺ ion with nitrate counterions

- Stability: Log K = 8.2 (in methanol)

- Luminescence: Enhanced emission due to ligand-sensitized energy transfer .

Actinide Complexes

Example : [UO₂(TDA-1)₂]²⁺

- Geometry: Distorted hexagonal bipyramidal

- Applications: Uranyl ion extraction in nuclear waste treatment .

Key Coordination Features :

| Metal Ion | Coordination Number | Observed Geometry |

|---|---|---|

| Eu³⁺ | 9 | Tricapped trigonal prism |

| UO₂²⁺ | 8 | Bipyramidal |

Sulfide Oxidation

Reaction : R–S–R′ → R–SO–R′

Cyanide-Mediated Alkylation

Example : Synthesis of 3-(3,4-dichlorobenzoyl)piperidine-2,4-dione

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Tris(2-(2-methoxyethoxy)ethyl)amine serves as an effective ligand for f-block metals, facilitating the formation of stable complexes. Its flexible structure allows for various binding modes, enhancing its utility in coordination chemistry.

- Metal Complex Formation : The compound has been shown to bind tightly to low-valent f-block metals such as Yb II and U III, surpassing the binding capabilities of traditional ligands like 2.2.2-cryptand. This property is crucial for isolating other low-valent metals such as Cf II and Pu III .

- Luminescence Tunability : The ligand's flexibility enables tunable luminescence properties, which are valuable for applications in light-emitting diodes and other photonic devices .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes:

- Phase-Transfer Catalysis : The compound acts as a phase-transfer catalyst in the oxidation of arylmethanols and during glycosylation reactions. This application is particularly important for synthesizing complex organic molecules efficiently .

- Synthesis of Pharmaceuticals : It has been employed as an intermediate in synthesizing pharmaceutical compounds, showcasing its versatility in medicinal chemistry .

Biomedical Applications

The compound’s interactions with biological systems have prompted investigations into its potential biomedical applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

- Biodegradable Polymers : It serves as a precursor in synthesizing biodegradable polyesters, which are important for drug delivery systems and tissue engineering applications.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Coordination Chemistry Study : A study demonstrated that this ligand forms stable hexanuclear clusters with La III and Ce III, showcasing its ability to stabilize low-valent metal ions in solution and solid states .

- Pharmaceutical Synthesis : Research focusing on the synthesis of pharmaceutical intermediates highlighted the compound's role in facilitating complex reactions under mild conditions, leading to higher yields and purities compared to traditional methods .

Wirkmechanismus

Tris(2-(2-methoxyethoxy)ethyl)amine functions as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The compound’s open chain structure allows it to complex with metal ions and other substrates, promoting various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Amines

Tris[2-dimethyl(amino)ethyl]amine (Me₆TREN)

- Structure: Contains three dimethylaminoethyl groups instead of methoxyethoxyethyl chains.

- Coordination Behavior : The tertiary amine groups in Me₆TREN provide stronger nitrogen-based coordination compared to the oxygen-rich ether linkages in TDA-1. This makes Me₆TREN more effective in stabilizing low-coordination-state metal complexes (e.g., Cu(I)) .

- Flexibility : TDA-1’s ether linkages impart greater conformational flexibility, enabling adaptation to diverse metal geometries, whereas Me₆TREN’s rigid structure favors specific coordination modes .

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)

- Structure : A linear triamine with five methyl groups.

- Donor Sites: PMDETA acts as a tridentate ligand via three nitrogen atoms, contrasting with TDA-1’s mixed N/O donor capability.

- Applications : PMDETA is widely used in radical polymerization (e.g., ATRP), whereas TDA-1’s ether groups make it superior in phase-transfer catalysis for reactions requiring ion solubilization in organic phases .

Tris(2-aminoethyl)amine (TREN)

- Structure : Features primary amine termini, unlike TDA-1’s ether-terminated arms.

- Basicity : TREN’s primary amines are highly basic (pKa ~10), enabling strong protonation and metal chelation. TDA-1, with a predicted pKa of ~6.92, is less basic but more resistant to hydrolysis in acidic conditions .

- Metal Binding : TREN forms stable complexes with transition metals (e.g., Fe³⁺), while TDA-1 is preferred for lanthanide coordination (e.g., Eu(II/III)) due to its oxygen-rich environment .

12-Crown-4

- Structure: A cyclic ether with four oxygen donors.

- Ion Selectivity : 12-Crown-4 selectively binds small cations (e.g., Li⁺), whereas TDA-1’s acyclic structure and nitrogen center allow broader ion compatibility, including larger anions (e.g., [Cu₄I₆]²⁻) .

- Phase-Transfer Efficiency: TDA-1 outperforms crown ethers in nonpolar solvents due to its amphiphilic nature, balancing hydrophilic (ether oxygens) and hydrophobic (alkyl chains) regions .

Physical and Chemical Property Comparison

| Property | TDA-1 | Me₆TREN | PMDETA | TREN |

|---|---|---|---|---|

| Molecular Weight | 323.43 g/mol | 259.40 g/mol | 173.30 g/mol | 146.23 g/mol |

| Boiling Point | 330°C | 245°C | 220°C | 120°C (decomposes) |

| Solubility | Miscible in H₂O, organics | Limited in H₂O | Soluble in polar solvents | Soluble in H₂O |

| Donor Atoms | 1 N, 6 O | 4 N | 3 N | 3 N, 3 H (amine) |

| Flexibility | High (acyclic ether chains) | Moderate | Low (linear) | Moderate |

Biologische Aktivität

Tris(2-(2-methoxyethoxy)ethyl)amine (TDA) is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, properties, and relevant case studies based on diverse sources.

- Chemical Formula : C₁₅H₃₃NO₆

- Molecular Weight : 323.43 g/mol

- Appearance : Clear pale yellow to brown liquid

- Solubility : Soluble in water, alcohol, ethers, and most organic solvents

- Boiling Point : 330 °C (760 mmHg)

- Flash Point : 162 °C

Synthesis

TDA is synthesized through the reaction of 2-(2-methoxyethoxy)ethanol with ammonia gas and hydrogen gas in the presence of Raney nickel as a catalyst. This method highlights its utility as a phase-transfer catalyst in various organic reactions, including glycosylation processes and oxidation reactions .

This compound acts primarily as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases. This property is crucial in enhancing the efficiency of chemical reactions involving biological substrates. Its ability to form stable complexes with metal ions also positions it as a potential ligand in coordination chemistry, particularly with f-block metals .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TDA, particularly its effectiveness against various bacterial strains. For instance, TDA has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays indicate that TDA exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt cellular membranes and induce apoptosis in malignant cells. In vitro studies have demonstrated that TDA can significantly reduce cell viability in breast cancer and leukemia cell lines .

Study 1: Antimicrobial Efficacy

A study published in Inorganic Chemistry assessed the antimicrobial efficacy of TDA against resistant strains of bacteria. The results indicated that TDA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In a comparative study involving various cancer cell lines, TDA was tested for its cytotoxic effects. The findings revealed that TDA induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. The study highlighted TDA's potential as an anticancer agent due to its selective cytotoxicity towards tumor cells while having minimal effects on normal cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Tris(2-(2-methoxyethoxy)ethyl)amine, and how can purity be ensured?

- Methodological Answer : this compound (TMEEA) is typically synthesized via nucleophilic substitution reactions. For example, alkylation of tris(2-aminoethyl)amine with methoxyethoxyethyl halides under inert conditions yields TMEEA. AI-driven synthesis planning tools (e.g., Template_relevance models) can predict optimal routes by analyzing databases like Reaxys and Pistachio . Purification involves fractional distillation under reduced pressure, followed by storage over activated 4 Å molecular sieves to prevent moisture absorption . Purity is verified via potentiometric titration (using 1 N HCl for amine quantification) and refractive index measurements (target range: 1.4956–1.4986 at 20°C) .

Q. How should this compound be characterized structurally and functionally?

- Methodological Answer :

- NMR Spectroscopy : Confirm the tripodal structure via and NMR, focusing on signals for methoxy (-OCH), ether (-OCHCHO-), and tertiary amine groups .

- Titration : Quantify amine content by titrating with HCl, as described in USP protocols for similar tris-amine compounds .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability, critical for applications in ionic liquids or high-temperature reactions .

Advanced Research Questions

Q. What role does this compound play in phase-transfer catalysis (PTC), and how can reaction conditions be optimized?

- Methodological Answer : TMEEA acts as a phase-transfer catalyst in permanganate oxidations and glycosylation reactions. Key parameters:

- Solvent System : Use biphasic mixtures (e.g., toluene/water) to enhance interfacial interactions .

- Temperature : Reactions typically proceed at 40–60°C; higher temperatures may degrade the catalyst .

- Counterion Effects : Pair with bis(trifluoromethylsulfonyl)imide (NTf) for ionic liquid formulations to improve solubility and catalytic activity .

Table 1 : Example PTC Conditions and Yields

| Substrate | Solvent System | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Halide | Toluene/HO | 50 | 85 | |

| Sugar Derivative | DCM/HO | 40 | 72 |

Q. How does this compound function in stabilizing ionic liquids for magnesium electrochemistry?

- Methodological Answer : TMEEA-based ionic liquids (e.g., [N2(20201)(20201)(20201)][NTf)]) enhance magnesium ion mobility by:

- Chelation : The ether-oxygen-rich structure coordinates Mg, reducing electrode passivation .

- Low Viscosity : Optimize ionic conductivity (≥2 mS/cm) by balancing alkyl chain length and anion size .

Critical Considerations : - Moisture sensitivity: Conduct synthesis and storage under argon to prevent hydrolysis .

- Electrochemical testing: Use cyclic voltammetry (CV) to assess redox stability windows (typically −0.5 to +3.0 V vs. Mg/Mg) .

Q. What are the challenges in using this compound as a ligand in coordination chemistry, and how can they be addressed?

- Methodological Answer :

- Steric Hindrance : The bulky methoxyethoxy arms limit access to metal centers. Mitigate by using smaller anions (e.g., Cl) or flexible co-ligands (e.g., TMEDA) .

- Solubility : Poor solubility in nonpolar solvents can hinder complex formation. Use polar aprotic solvents (e.g., THF) or ionic liquid matrices .

Case Study : In terbium(III) complexes, TMEEA derivatives form stable tripodal ligands, confirmed by single-crystal X-ray diffraction (bond lengths: Tb–N ≈ 2.6 Å) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity Levels : Trace water or residual halides can deactivate the catalyst. Implement rigorous drying (e.g., molecular sieves) and purity validation .

- Reaction Scale : Small-scale reactions (<10 mmol) may show lower yields due to inefficient mixing. Optimize stirring rates or switch to flow chemistry setups .

Statistical Approach : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio) and identify optimal conditions .

Q. Methodological Best Practices

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLVDUUYFKXKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN(CCOCCOC)CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072064 | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70384-51-9 | |

| Record name | 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70384-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[2-(2-methoxyethoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.